プロシアニジン

説明

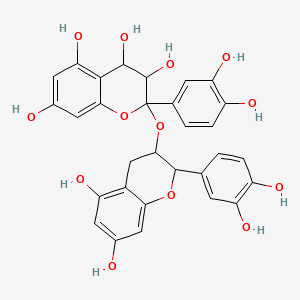

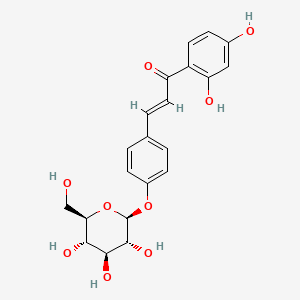

Procyanidins are a class of flavonoids known as proanthocyanidins or condensed tannins. These oligomeric compounds are formed from catechin and epicatechin molecules. They are widely distributed in various plants, including apples, maritime pine bark, cinnamon, aronia fruit, cocoa beans, grape seed, grape skin, and red wines . Procyanidins are recognized for their potent antioxidant properties and their role in promoting human health.

科学的研究の応用

プロシアニジンは、科学研究で幅広い用途を持っています。

化学:

- さまざまな化学製剤の抗酸化剤として使用されます。

- フリーラジカルを安定化させ、酸化損傷を防ぐ能力について研究されています。

生物学:

- 植物の防御メカニズムにおける役割について調査されています。

- 植物の代謝とストレス応答を研究するためのマーカーとして使用されています。

医学:

- プロシアニジンは、その抗酸化作用により、がん、糖尿病、心血管疾患などの慢性疾患の治療における可能性について探求されています .

- 抗炎症、抗癌、心臓保護効果について研究されています。

産業:

- 食品業界で、天然保存料や着色料として使用されています。

- 化粧品業界で、その皮膚保護作用と抗老化作用が応用されています .

作用機序

プロシアニジンは、主にその抗酸化作用によって効果を発揮します。フリーラジカルを捕捉し、金属イオンをキレートすることにより、酸化ストレスと細胞損傷を防ぎます。分子標的には、活性酸素種(ROS)と酸化ストレス経路に関与するさまざまな酵素が含まれます。 プロシアニジンは、炎症、アポトーシス、細胞増殖に関連するシグナル伝達経路も調節し、その治療効果に貢献しています .

類似の化合物:

カテキンとエピカテキン: プロシアニジンのモノマー単位で、同様の抗酸化作用があります。

アントシアニジン: プロシアニジンの酸化生成物で、その鮮やかな色と抗酸化作用で知られています。

タンニン: プロシアニジンのより大きなポリマー形態で、収斂性があります。

プロシアニジンの独自性: プロシアニジンは、そのオリゴマー構造によってユニークです。これは、溶解性と生物活性のバランスを提供します。モノマーのカテキンとは異なり、プロシアニジンは安定性が高く、抗酸化作用が長持ちします。 より大きなタンニンと比較して、プロシアニジンはより生物学的利用能が高く、人体でより効率的に吸収されます .

プロシアニジンは、その多様な用途と顕著な健康上の利点により、さまざまな研究分野や業界で価値のある化合物となっています。

生化学分析

Biochemical Properties

Procyanidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

Procyanidin has a variety of effects on different types of cells and cellular processes. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It has been shown to inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Molecular Mechanism

At the molecular level, procyanidin exerts its effects through various mechanisms. It has been shown to modulate glucose homeostasis by affecting hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways . Furthermore, it has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, procyanidin has been shown to have a tendency to spontaneously aggregate, forming high-order oligomers . This suggests that its bioactive properties could be attributed to its membranotropic effects .

Dosage Effects in Animal Models

In animal models, the effects of procyanidin vary with different dosages. For example, procyanidin intake has been shown to reduce weight gain and improve insulin resistance in obesity and diabetes mice .

Metabolic Pathways

Procyanidin is involved in various metabolic pathways. After ingestion, procyanidins are partially absorbed and metabolized through phase II detoxification . Most procyanidins are degraded by the gut bacteria and metabolized to phenolic acids such as phenyl-γ-valerolactones and phenolic metabolites, which are then absorbed .

Transport and Distribution

Procyanidin is transported and distributed within cells and tissues in various ways. The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

In terms of subcellular localization, procyanidin has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule .

準備方法

合成経路と反応条件: プロシアニジンは、制御された条件下でカテキンとエピカテキンの重合によって合成できます。このプロセスは、通常、オリゴマー構造の形成を促進するために酸触媒を使用します。温度、pH、溶媒などの反応条件は、目的の重合度を達成するために慎重に最適化されます。

工業的生産方法: プロシアニジンの工業的生産は、多くの場合、天然資源からの抽出を伴います。たとえば、ブドウの種子と皮は、プロシアニジン含有量が高いためによく使用されます。抽出プロセスには、粉砕、溶媒抽出、精製などのステップが含まれます。 エタノールや水などの溶媒を使用してプロシアニジンを抽出し、その後、クロマトグラフィーなどの精製技術を使用して目的の化合物を分離します .

化学反応の分析

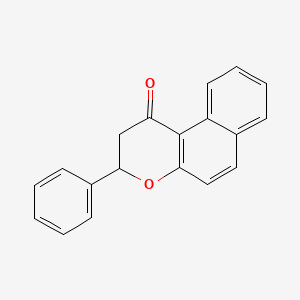

反応の種類: プロシアニジンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: プロシアニジンは、酸化条件下で、シアニジンなどのアントシアニジンを形成するために酸化することができます。一般的な酸化剤には、過酸化水素や酸素があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、プロシアニジンを対応するフラバン-3-オールモノマーに変換できます。

置換: プロシアニジンは、官能基が他の基に置き換わる置換反応を起こす可能性があります。これは、多くの場合、触媒または特定の試薬によって促進されます。

主な生成物:

酸化生成物: シアニジンなどのアントシアニジン。

還元生成物: カテキンとエピカテキンモノマー。

置換生成物: 使用した試薬に応じて、さまざまな置換フラボノイド誘導体.

類似化合物との比較

Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.

Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.

Tannins: Larger polymeric forms of procyanidins with astringent properties.

Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .

Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)